2-(3-Methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic organic compound belonging to the pyrazolo-triazolo-pyrimidine class. This class is known for its diverse biological activities, with several derivatives showing potential in medicinal chemistry. This specific derivative has been identified as a potential neuroprotective agent for Alzheimer's disease. []
While a detailed synthesis protocol specifically for 2-(3-methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is not available in the provided literature, the synthesis of related pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives is described. These synthetic routes generally involve a multi-step approach, often starting with a substituted pyrazole or pyrimidine ring and building the tricyclic system through condensation and cyclization reactions. [, , , ]
2-(3-Methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine consists of a central pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core with a 3-methoxyphenyl group at the 2-position and a methyl group at the 7-position. The presence of multiple nitrogen atoms and aromatic rings in the structure suggests potential for interactions with biological targets through hydrogen bonding and pi-stacking interactions. []
Research indicates that 2-(3-methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exerts its neuroprotective effects by acting as a p53 functional inhibitor. This suggests its mechanism of action involves interfering with p53 transcriptional activity and subsequent downstream effects, including cell cycle arrest and apoptosis, which are induced by the non-β-amyloid component (NAC) of Alzheimer's disease. []
The primary application identified for 2-(3-methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is in Alzheimer's disease research. This compound has shown promising neuroprotective activity against the toxic effects of fibrillar NAC in human neuroblastoma SH-SY5Y cells. It exhibits superior neuroprotection compared to pifithrin-β, a known p53 inhibitor, by effectively inhibiting p53 target gene transcription. This suggests its potential as a lead compound for developing novel anti-Alzheimer's disease therapeutics. []
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4